![molecular formula C25H17N B2805452 9,9'-螺环二[芴烯]-2-胺 CAS No. 118951-68-1](/img/structure/B2805452.png)

9,9'-螺环二[芴烯]-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

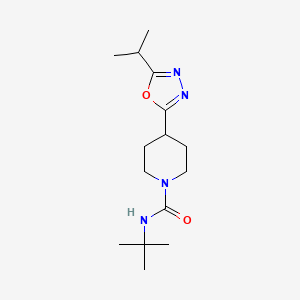

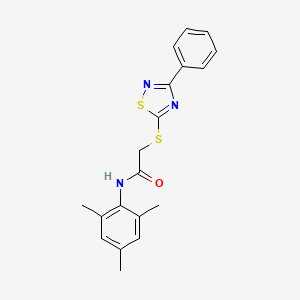

9,9’-Spirobi[fluoren]-2-amine is a chemical compound with the molecular formula C25H18N2 . It is a derivative of 9,9’-spirobifluorene, which is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .

Synthesis Analysis

The synthesis of 9,9’-Spirobi[fluoren]-2-amine involves several steps. One method involves the reaction of 2-bromochlorobenzene with phenylmagnesium bromide, followed by a reaction with bromofluorenone at 50-100°C in a methyltetrahydrofuran solvent . Another method involves the synthesis of 9,9’-spirobifluorene-based conjugated microporous polymers starting from unsubstituted spirobifluorene using an inexpensive FeCl3 mediator .Molecular Structure Analysis

The molecular structure of 9,9’-Spirobi[fluoren]-2-amine is characterized by two fluorene units perpendicular to each other, which is good for transporting carriers . The structure also includes a phenylene linker between the donor/acceptor units and the spirobifluorene core, which has a significant impact on its photophysical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of 9,9’-Spirobi[fluoren]-2-amine include a molecular weight of 346.424 Da . The compound is also known to have a high glass-transition temperature (Tg) beyond 150°C .科学研究应用

聚酰亚胺的合成与性质

与 9,9'-螺双[芴]-2-胺相关的螺化合物的重大应用之一是新型聚酰亚胺的合成。这些聚酰亚胺衍生自螺[芴-9,9'-氧杂蒽]骨架双(醚胺)单体,表现出显着的有机溶解性和光学透明性。它们形成透明、柔韧且坚固的薄膜,具有低吸湿性和低介电常数,使其适用于材料化学中的各种应用。它们的出色热稳定性,分解温度高于 510 °C,进一步提高了它们的效用 (张等人,2010)。

有机发光二极管 (OLED)

螺衍生物,包括类似于 9,9'-螺双[芴]-2-胺的螺衍生物,已被用作 OLED 中的电子阻挡材料。这些材料,例如 N-([1,1'-联苯]-2-基)-N-(9,9-二甲基-9H-芴-2-基)螺[二苯并[a,d][7]并环-5,9'-芴]-2'-胺,表现出合适的旋光性、良好的电化学和热稳定性。它们有助于器件中的平衡电荷分布,从而提高器件的寿命和性能 (胡等人,2020)。

电致发光和光物理性质

类似于 9,9'-螺双[芴]-2-胺的螺化合物因其电致发光和光物理性质而受到研究。这些研究包括 1-咔唑基螺双芴等衍生物的合成和分析及其结构、电化学和光物理性质。此类研究对于理解这些化合物在各种电子和光电应用中的行为至关重要 (西卡尔等人,2019)。

作用机制

Target of Action

The primary target of 9,9’-Spirobi[fluoren]-2-amine is the electron transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It serves as an electron transport or electron-blocking material, assisting in efficient charge extraction and collection .

Mode of Action

9,9’-Spirobi[fluoren]-2-amine interacts with its targets by enabling the smooth flow of electrons in the device . In OLEDs, it facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer .

Biochemical Pathways

The compound affects the electron transport pathway in OLEDs and OPV devices. By serving as an electron transport or electron-blocking material, it assists in efficient charge extraction and collection . This results in downstream effects such as improved device performance and efficiency.

Result of Action

The action of 9,9’-Spirobi[fluoren]-2-amine results in improved performance of OLEDs and OPV devices. For instance, it has been used in the development of a blue thermally activated delayed fluorescence (TADF) emitter for blue OLEDs, leading to high-efficiency devices .

Action Environment

The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-2-amine are influenced by environmental factors such as the presence of other materials in the device and the operating conditions. For example, its performance can be enhanced when used in combination with other materials, such as N-phenyl-1-naphthylamine (PNA)/spiro [fluorene-9,9’-xanthene] (SFX) hybrid materials .

生化分析

Biochemical Properties

It is known that the compound has a robust structure and two perpendicularly arranged π systems . This suggests that it could interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.

Cellular Effects

It has been used in the fabrication of organic solar cells, suggesting that it may influence cell function

Molecular Mechanism

It is known to be used in the synthesis of spirobifluorene based conjugated microporous polymers , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.

属性

IUPAC Name |

9,9'-spirobi[fluorene]-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H,26H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFDALUXSMNRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118951-68-1 |

Source

|

| Record name | 9,9'-Spirobi[9H-fluoren]-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2805369.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2805370.png)

![Tert-butyl N-[(3R,4R)-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-3-yl]carbamate](/img/structure/B2805373.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805381.png)

![5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2805383.png)